molecular formula C23H21Br B12097848 (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene

(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene

Cat. No.: B12097848
M. Wt: 377.3 g/mol
InChI Key: UQCUKNVEJHAXAK-RCCKNPSSSA-N
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Description

(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of a bromo-substituted trimethylphenyl group attached to an ethene-diyl linkage, which is further connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene typically involves the following steps:

    Formation of Ethene-Diyl Linkage: The ethene-diyl linkage can be formed via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

    Attachment of Benzene Rings: The final step involves the coupling of the ethene-diyl intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.

    Addition Reactions: The ethene-diyl linkage can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethene-diyl linkage and bromo-substituted phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(1-(3-chloro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
  • (E)-(1-(3-fluoro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
  • (E)-(1-(3-methyl-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene

Uniqueness

(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications.

Properties

Molecular Formula

C23H21Br

Molecular Weight

377.3 g/mol

IUPAC Name

2-bromo-4-[(E)-1,2-diphenylethenyl]-1,3,5-trimethylbenzene

InChI

InChI=1S/C23H21Br/c1-16-14-17(2)23(24)18(3)22(16)21(20-12-8-5-9-13-20)15-19-10-6-4-7-11-19/h4-15H,1-3H3/b21-15+

InChI Key

UQCUKNVEJHAXAK-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3)C)Br)C

Origin of Product

United States

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